2-(Oxaloamino)pyridine-3-carboxylic acid
Description
2-(Oxaloamino)pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. This compound is characterized by the presence of an oxaloamino group attached to the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
CAS No. |
243990-03-6 |
|---|---|
Molecular Formula |
C8H6N2O5 |
Molecular Weight |
210.14 g/mol |
IUPAC Name |
2-(oxaloamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O5/c11-6(8(14)15)10-5-4(7(12)13)2-1-3-9-5/h1-3H,(H,12,13)(H,14,15)(H,9,10,11) |
InChI Key |
XOSJVAJODXWUNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC(=O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxaloamino)pyridine-3-carboxylic acid typically involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride. This reaction proceeds through an in situ decarboxylation process . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity 2-(Oxaloamino)pyridine-3-carboxylic acid.
Chemical Reactions Analysis
Types of Reactions: 2-(Oxaloamino)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Oxaloamino)pyridine-3-carboxylic acid has diverse applications in scientific research:
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(Oxaloamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to activate the MEK/Erk and PI3K/Akt signaling pathways, leading to increased cell proliferation, differentiation, and migration . The compound’s effects are mediated through the phosphorylation of Erk and Akt, which are key components of these signaling pathways.
Comparison with Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 2-(Oxaloamino)pyridine-3-carboxylic acid is unique due to the presence of the oxaloamino group, which imparts distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acids . While picolinic acid, nicotinic acid, and isonicotinic acid are primarily known for their roles in metabolism and as vitamins, 2-(Oxaloamino)pyridine-3-carboxylic acid is more specialized for research applications in chemistry and medicine.
Biological Activity
2-(Oxaloamino)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research sources.
Synthesis
The synthesis of 2-(Oxaloamino)pyridine-3-carboxylic acid involves various chemical reactions, including decarboxylation and Michael addition processes. These methods allow for the functionalization of the pyridine ring, enhancing its biological properties. For instance, studies have shown that derivatives of pyridine carboxylic acids can be synthesized via multi-step reactions involving starting materials like pyridylacetic acid and chromone-3-carboxylic acids .
Biological Activity
The biological activity of 2-(Oxaloamino)pyridine-3-carboxylic acid has been assessed through various assays, primarily focusing on its antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with a pyridine ring exhibit significant antimicrobial properties against a range of pathogens. For example, derivatives similar to 2-(Oxaloamino)pyridine-3-carboxylic acid have been tested against both Gram-positive and Gram-negative bacteria, as well as fungi. The results typically show varying degrees of activity, with some derivatives demonstrating potent effects against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| 2-(Oxaloamino)pyridine-3-carboxylic acid | Moderate | Low |
| Derivative 4p | High | Moderate |
| Derivative 5c | High | Low |
The mechanisms underlying the biological activity of 2-(Oxaloamino)pyridine-3-carboxylic acid include interference with bacterial DNA replication processes. Molecular docking studies have suggested that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication, thereby inhibiting its function .
Case Studies
Several case studies highlight the effectiveness of pyridine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated various pyridine carboxylic acids against clinical isolates of S. aureus. The findings indicated that specific modifications to the pyridine structure significantly enhanced antimicrobial activity, suggesting a structure-activity relationship that could inform future drug design .
- Molecular Docking Analysis : Another study utilized molecular dynamics simulations to analyze the binding interactions between 2-(Oxaloamino)pyridine-3-carboxylic acid and DNA gyrase. The results indicated stable interactions over prolonged simulation times, reinforcing the potential for these compounds as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
